(E)-Myroxide

Beschreibung

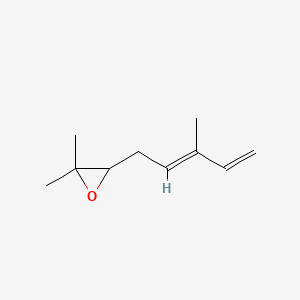

Structure

3D Structure

Eigenschaften

CAS-Nummer |

28977-57-3 |

|---|---|

Molekularformel |

C10H16O |

Molekulargewicht |

152.23 g/mol |

IUPAC-Name |

2,2-dimethyl-3-[(2E)-3-methylpenta-2,4-dienyl]oxirane |

InChI |

InChI=1S/C10H16O/c1-5-8(2)6-7-9-10(3,4)11-9/h5-6,9H,1,7H2,2-4H3/b8-6+ |

InChI-Schlüssel |

LIMXJCIGROLRED-SOFGYWHQSA-N |

Isomerische SMILES |

C/C(=C\CC1C(O1)(C)C)/C=C |

Kanonische SMILES |

CC(=CCC1C(O1)(C)C)C=C |

Herkunft des Produkts |

United States |

Occurrence and Distribution of E Myroxide in Biological Systems

(E)-Myroxide is not uniformly distributed across the plant kingdom but is characteristically found in specific families and genera. Its concentration can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed.

Plectranthus Species (e.g., P. tenuicaulis)

The essential oil of Plectranthus tenuicaulis (Hook. f.) J. K. Morton, a species from Gabon, has been identified as a significant source of this compound. researchgate.netdntb.gov.ua In fact, it is the main constituent, representing approximately 75% of the essential oil. researchgate.netresearchgate.netpherobase.com This high concentration is considered unusual within the Plectranthus genus, which is known for its chemical diversity, particularly in diterpenoids and other essential oil components. researchgate.netmdpi.com The specific enantiomer found in P. tenuicaulis is the (+)-(R)-enantiomer of (E)-6,7-epoxyocimene. researchgate.netresearchgate.netpherobase.com

Ocimum Species (e.g., O. basilicum, O. suave, O. lamiifolium)

The genus Ocimum, commonly known as basil, is another significant source of this compound. researchgate.netnih.gov While not always the most abundant compound, it is a characteristic component of the essential oil profile of several Ocimum species.

Ocimum basilicum L. (sweet basil) is known to contain this compound, although its concentration can be variable. banglajol.inforesearchgate.netmdpi.com The essential oil of basil is complex, with numerous chemotypes reported, and the presence of this compound contributes to its aromatic profile. nih.gov

Ocimum suave Willd. has also been reported to contain this compound as part of its essential oil composition. malariaworld.orgusda.govtheferns.info

Tagetes Species (e.g., T. erecta)

The genus Tagetes, or marigold, is another botanical source of this compound.

Tagetes erecta L. (African marigold) flowers and leaves contain essential oils where (Z)-Myroxide, a stereoisomer of this compound, has been identified as a notable constituent. who.intresearchgate.netnih.gov While some studies specifically mention the (Z)-isomer, the presence of myroxide derivatives is a characteristic feature of Tagetes essential oils. who.intresearchgate.netresearchgate.net

Other Plant Genera (e.g., Caryopteris foetida, Ambrosia cumanensis)

This compound has also been detected in the essential oils of other, less commonly studied, plant genera.

Caryopteris foetida (D.Don) Thell. , an aromatic shrub, contains this compound in its seed oil, albeit in small amounts (0.1%). researchgate.netefloraofindia.com It is one of over 73 constituents identified in the essential oils from the leaf, stem, and seeds of this plant. researchgate.net

Ambrosia cumanensis Kunth , a species of ragweed found in Central and South America, has been shown to produce an essential oil containing this compound, although it is not one of the major components. essencejournal.comup.ac.paresearchgate.netessencejournal.comconabio.gob.mx

The following table summarizes the occurrence of this compound and its isomers in the aforementioned plant species.

| Botanical Source | Compound | Plant Part | Relative Abundance |

| Plectranthus tenuicaulis | (+)-(R)-(E)-Myroxide | Leaves | ~75% researchgate.netresearchgate.netpherobase.com |

| Ocimum lamiifolium | This compound | - | Present academicjournals.org |

| Tagetes erecta | (Z)-Myroxide | Leaves, Flowers | 4.2% (Leaves), 7.9% (Flowers) researchgate.net |

| Caryopteris foetida | This compound | Seeds | 0.1% researchgate.net |

| Ambrosia cumanensis | This compound | Aerial Parts | Present essencejournal.com |

Biosynthesis and Metabolic Pathways

The biosynthesis of this compound, like other monoterpenes, follows the isoprenoid pathway.

Precursor Elucidation and Isoprenoid Pathway Integration

This compound is a monoterpenoid, meaning it is synthesized from two five-carbon isoprene (B109036) units. In plants, the biosynthesis of these isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), can occur through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govresearchgate.netnih.gov

The MEP pathway, which takes place in the plastids, is generally responsible for the synthesis of monoterpenes, diterpenes, and carotenoids. nih.govresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govrsc.org Through a series of enzymatic reactions, DXP is converted to IPP and DMAPP. nih.gov

The precursor to this compound is likely the monoterpene (E)-β-ocimene. The formation of the epoxide ring in this compound is an oxidative step that occurs after the initial synthesis of the ocimene backbone. This epoxidation is catalyzed by specific enzymes, likely cytochrome P450 monooxygenases, which are known to be involved in the functionalization of terpenoid skeletons.

The biosynthesis of isoprenoids is a complex and highly regulated process. The diversion of metabolic flux towards the production of specific terpenes like this compound is controlled by the expression and activity of key enzymes in the pathway, such as terpene synthases and the aforementioned cytochrome P450s. researchgate.net

Enzymatic Catalysis and Stereochemical Control in Myroxide Formation

The biosynthesis of this compound is a multi-step enzymatic process involving terpene synthases (TPS) and subsequent modifying enzymes. Terpenoids are synthesized from the basic C5 building blocks, isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP), which are produced via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. nih.govmdpi.com

The direct precursor to this compound is the acyclic monoterpene (E)-β-ocimene. The formation of (E)-β-ocimene is catalyzed by specific monoterpene synthases, namely (E)-β-ocimene synthases. These enzymes utilize geranyl diphosphate (GPP) as a substrate. nih.gov While the two myrcene (B1677589) synthases are almost identical, they yield a single monoterpene product, myrcene. In contrast, (E)-β-ocimene synthase is highly similar to myrcene synthases but predominantly produces (E)-β-ocimene. nih.gov

Following the synthesis of (E)-β-ocimene, an epoxidation reaction occurs at the C6-C7 double bond to form this compound. This transformation is typically catalyzed by an epoxide hydrolase or a similar oxygenase enzyme. nih.govnih.govwikipedia.org For instance, the enzyme limonene-1,2-epoxide (B132270) hydrolase from the bacterium Rhodococcus erythropolis catalyzes the hydrolysis of limonene-1,2-epoxide, a structurally similar compound, to its corresponding diol. nih.govnih.govwikipedia.org This enzyme exhibits stereoselectivity, preferentially reacting with specific stereoisomers of its substrate. wikipedia.org The stereochemical control in the formation of this compound is crucial, as different stereoisomers can possess distinct biological activities and sensory properties. The enzymatic process ensures the production of the specific (E)-isomer.

The general mechanism for terpene synthases involves the ionization of the prenyl diphosphate substrate, leading to the formation of a carbocation intermediate. The enzyme's active site provides a template that guides the subsequent cyclization and rearrangement reactions, ultimately controlling the structure and stereochemistry of the final product. nih.govmdpi.com

Environmental and Ontogenetic Influences on Biosynthesis

The production and accumulation of this compound, like other essential oil components, are significantly influenced by both environmental (exogenous) and developmental (ontogenetic) factors. These factors can alter the expression of biosynthetic genes and the activity of the corresponding enzymes, leading to variations in the chemical profile of the plant.

Environmental Factors: Abiotic stressors play a crucial role in the secondary metabolism of plants. nih.gov Factors such as light intensity, temperature, water availability, and soil composition can impact the biosynthesis of volatile compounds.

Temperature: Temperature fluctuations can influence enzyme activity and, consequently, the production of terpenes. For many aromatic plants, specific temperature ranges are optimal for the synthesis and accumulation of essential oils. nih.gov

Soil Conditions: The pH and nutrient composition of the soil are also determining factors. For instance, the cultivation of Tagetes species is favored in well-drained, friable soils with a pH between 7.0 and 7.5. nih.gov

Ontogenetic Factors: The developmental stage of a plant has a profound effect on its chemical composition. The concentration of specific terpenes can vary between different plant organs (leaves, flowers, stems) and change as the plant matures. mdpi.com

Developmental Stage: In Tagetes erecta, the composition of essential oil has been observed to change from the pre-flowering stage to the immature seed stage. nih.gov For example, the content of carotenoids, which are also terpenoid-derived compounds, varies with the blooming stage of the flower. frontiersin.org

Plant Part: The distribution of essential oil components can differ within the plant. For example, in Tagetes erecta, the major constituents of the essential oil vary between the leaves, flowers, and shoots. researchgate.net

These variations represent the plant's adaptation to its environment and its developmental program, allowing it to allocate resources efficiently for growth, defense, and reproduction. mdpi.com

Detection and Quantification in Natural Matrices

The identification and measurement of this compound in complex natural samples, such as essential oils, rely on sophisticated analytical techniques.

Advanced Chromatographic and Spectrometric Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the qualitative analysis of volatile compounds like this compound. edu.krdresearchgate.net This method separates the individual components of a mixture, which are then identified based on their mass spectra.

In a typical GC-MS analysis of an essential oil containing this compound, the sample is injected into the gas chromatograph, where it is vaporized. The volatile compounds travel through a capillary column (e.g., a DB-5SIL MS or TG-5MS column) with a carrier gas, usually helium. researchgate.netscielo.org.mx The separation is achieved based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. The temperature of the GC oven is programmed to increase gradually to facilitate the elution of compounds with different boiling points. researchgate.net

After separation, the compounds enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum of each compound serves as a chemical fingerprint, which can be compared to spectral libraries (like NIST) for identification. cabidigitallibrary.org For instance, analysis of Peru balsam oil from Myroxylon balsamum using GC-MS has identified numerous volatile components. tinkturenpresse.dehome-aromatherapy.com

The table below provides an example of typical parameters for GC-MS analysis of essential oils.

Table 1: Example of GC-MS Analytical Conditions for Essential Oil Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | Agilent 6890N or similar |

| Column | DB-5SIL MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 240°C at 3°C/min |

| Mass Spectrometer | Agilent 5975 or similar |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-550 amu |

| Identification | Comparison of mass spectra with NIST library |

Quantitative Analysis Methodologies (e.g., GC-FID)

For the quantitative analysis of this compound, gas chromatography with a flame ionization detector (GC-FID) is a widely used and reliable method. edu.krdnih.gov GC-FID offers high sensitivity, a wide linear range, and excellent stability, making it suitable for determining the concentration of volatile compounds in essential oils. nih.gov

The quantification process requires method validation to ensure the results are accurate and precise. redalyc.orgnih.govconicet.gov.ar Validation parameters typically assessed according to guidelines from the International Council for Harmonisation (ICH) include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govnih.gov

Linearity: This is established by analyzing standard solutions of the compound at various concentrations and plotting the detector response against the concentration. A linear relationship, indicated by a high coefficient of determination (R² ≥ 0.99), is desired. redalyc.orgnih.gov

LOD and LOQ: The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. conicet.gov.ar These are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. conicet.gov.ar

Precision: This is assessed by the relative standard deviation (RSD) of repeated measurements. It is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govconicet.gov.ar

Accuracy: This refers to the closeness of the measured value to the true value and is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov

The table below presents hypothetical validation parameters for the quantification of a volatile compound like this compound using GC-FID, based on typical values reported in the literature for similar analyses. nih.govnih.govconicet.gov.ar

Table 2: Representative Validation Parameters for GC-FID Quantification

| Validation Parameter | Typical Acceptance Criteria/Value |

|---|---|

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Isolation, Purification, and Structural Elucidation Methodologies

Extraction and Pre-purification Strategies

The initial step in isolating (E)-Myroxide from plant matrices involves its extraction, typically as a component of an essential oil. The choice of extraction method is critical to maximize yield and preserve the compound's integrity.

Hydrodistillation is a conventional method for extracting essential oils from plant materials. The process involves co-distillation of the plant material with water. As the steam passes through the plant matrix, it ruptures oil glands and volatilizes the essential oils, which are then condensed and separated from the water phase.

The efficiency of hydrodistillation can be significantly influenced by several factors. Optimization of these parameters is crucial for maximizing the yield of essential oils rich in compounds like this compound. Key variables that are often optimized using techniques like Response Surface Methodology (RSM) include the drying period of the plant material, the duration of the extraction, and the water-to-plant material ratio. researchgate.net For instance, studies have shown that an optimal drying period and a specific water/plant ratio can dramatically increase extraction yield. researchgate.net

Modern variations on this technique aim to improve efficiency. Microwave-Assisted Hydrodistillation (MAHD), for example, uses microwave energy to heat the water and plant material, which can reduce extraction time and energy consumption compared to conventional hydrodistillation (HD). researchgate.net Another approach involves modifying the distillation medium by adding surfactants or salts. The use of a non-ionic surfactant like Triton X-100 can disrupt plant cell membranes to better release bioactive compounds, while adding a salt such as NaCl can decrease the solubility of non-polar compounds in the aqueous phase, thereby improving their recovery. nih.gov

Table 1: Parameters for Hydrodistillation Optimization

| Parameter | Description | Potential Impact on Yield |

|---|---|---|

| Drying Period | The length of time plant material is dried before extraction. | Can concentrate compounds but excessive drying may lead to loss of volatile components. researchgate.net |

| Extraction Time | The duration of the distillation process. | Longer times may increase yield up to a point, after which degradation or no further extraction occurs. researchgate.netnih.gov |

| Water/Plant Ratio | The volume of water used per gram of plant material. | Affects the diffusion and extraction efficiency of the essential oil. researchgate.net |

| Microwave Power (in MAHD) | The power level of the microwave irradiation. | An optimal power setting can enhance the isolation of specific compounds and save energy. researchgate.net |

| Additives (Surfactants/Salts) | Substances like Triton X-100 or NaCl added to the water. | Can accelerate mass transfer and improve the recovery of essential oils. nih.gov |

Solvent-based extraction offers an alternative to distillation and can be tailored to the polarity of the target compound. For a relatively non-polar compound like this compound, various organic solvents and techniques can be employed. researchgate.net

Common methods include maceration, where the plant material is soaked in a solvent at room temperature, and reflux extraction, which uses heat to increase extraction efficiency. researchgate.net More advanced techniques like Ultrasound-Assisted Extraction (UAE) use high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration. researchgate.net Supercritical Fluid Extraction (SFE), often using CO2, is a green alternative that can efficiently extract non-polar compounds. researchgate.net

The choice of solvent is paramount. Non-polar solvents like hexane (B92381) are effective for initial extractions of non-polar compounds. researchgate.net Other solvents of varying polarities, such as dichloromethane, chloroform, ethyl acetate, and ethanol, can also be used, sometimes in sequence, to fractionate the extract based on polarity. researchgate.netmdpi.com Comparative studies have evaluated different techniques, such as Soxhlet extraction, sonication, and matrix solid-phase dispersion (MSPD), highlighting trade-offs in solvent consumption, time, and extraction yield. nih.gov

Table 2: Comparison of Selected Solvent Extraction Techniques

| Extraction Method | Principle | Common Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent for a prolonged period. researchgate.net | Ethanol, Methanol, Hexane researchgate.net | Simple, low-cost equipment. | Time-consuming, potentially lower efficiency. researchgate.net |

| Soxhlet Extraction | Continuous extraction with a cycling heated solvent. nih.gov | Methanol, Hexane nih.gov | More efficient than maceration. | Requires heat, which can degrade thermolabile compounds; high solvent consumption. mdpi.comnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. researchgate.net | Ethanol, Methanol researchgate.net | Faster, more efficient, reduced solvent use compared to traditional methods. researchgate.net | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. researchgate.net | Supercritical CO2, often with a co-solvent like ethanol. researchgate.net | Environmentally friendly, highly selective, solvent is easily removed. | High initial equipment cost. researchgate.net |

Advanced Chromatographic Separation Techniques

Following initial extraction, the complex mixture of compounds must be separated to isolate pure this compound. Chromatography is the primary tool for this purpose.

Gas chromatography is an essential technique for the analysis of volatile compounds like those found in essential oils. In GC, the extract is vaporized and passed through a long, thin capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. phcogj.com

For the analysis of this compound, a GC system is typically coupled with a Mass Spectrometer (GC-MS). This allows for both the separation of the compound from the mixture and its identification based on its unique mass spectrum. scielo.org.mx The time it takes for a compound to pass through the column, known as its retention time, is a key characteristic used for identification. scielo.org.mx To further confirm identity, the retention index (RI) is often calculated. The RI normalizes retention times relative to a series of n-alkane standards, making it more reproducible between different systems. For example, the stereoisomer (Z)-Myroxide has a reported retention index of 1493 on a polar Innowax capillary column. nist.gov

Typical GC-MS analysis involves specific conditions, including the type of capillary column (e.g., a non-polar SH-Rxi-5Sil-MS), a programmed temperature ramp to elute compounds across a range of boiling points, and a specific carrier gas (usually Helium) flow rate. phcogj.com

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. Since enantiomers often have different biological activities, separating and identifying them is crucial. sigmaaldrich.comnih.gov Chiral resolution is the process of separating a racemic mixture (a 50:50 mix of both enantiomers) into its individual enantiomeric components. wikipedia.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for this separation. nih.govmdpi.com These CSPs are themselves chiral and interact differently with each enantiomer, causing one to be retained on the column longer than the other, thus enabling their separation. sigmaaldrich.com Common CSPs are often based on derivatives of cellulose (B213188) or amylose. mdpi.com

The separation performance, or resolution, is highly dependent on the mobile phase composition. sigmaaldrich.com Method development involves testing different solvent systems, such as normal-phase (e.g., hexane and an alcohol modifier) or polar organic modes, and optimizing the mobile phase to achieve the best separation. mdpi.comnih.gov The goal is to obtain two distinct peaks in the chromatogram, each corresponding to a single, pure enantiomer. mdpi.com

Spectroscopic and Spectrometric Methods for Structure Elucidation

Once this compound is isolated in pure form, its exact molecular structure must be confirmed. This is accomplished using a combination of spectroscopic and spectrometric techniques that provide detailed information about the molecule's connectivity and stereochemistry. researchgate.netresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. jchps.com High-resolution mass spectrometry can provide a highly accurate mass measurement, which allows for the determination of the precise elemental formula. nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the initial ion and analyzing the resulting pieces to gain further structural information. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. jchps.com

1D NMR: Proton (¹H) NMR provides information about the number and types of hydrogen atoms in the molecule and their neighboring atoms. Carbon-13 (¹³C) NMR reveals the number and types of carbon atoms. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) show which protons are coupled to each other (i.e., are on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to, while HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons. These experiments allow chemists to piece together the entire carbon skeleton and the placement of functional groups. researchgate.net

To determine the specific 3D arrangement of atoms (stereochemistry), advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are used. NOESY identifies atoms that are close to each other in space, even if they are not directly connected by bonds, which is critical for assigning the relative stereochemistry of chiral centers. mdpi.com The final, unambiguous confirmation of a compound's structure and absolute configuration can be achieved through X-ray crystallography if a suitable crystal can be grown. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-Myroxide |

| Carbon Dioxide |

| Chloroform |

| Dichloromethane |

| Ethanol |

| Ethyl acetate |

| Helium |

| Hexane |

| Methanol |

| n-alkanes |

| NaCl (Sodium Chloride) |

| Ocimene |

| Triton X-100 |

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound, as well as gaining structural insights through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org For this compound, the molecular weight is 152.23 g/mol . nih.gov In a typical electron ionization (EI) mass spectrometer, molecules are bombarded with high-energy electrons, causing one to be ejected and forming a positively charged molecular ion (M⁺·). chemguide.co.uk This molecular ion is energetically unstable and breaks apart into smaller, charged fragments and neutral radicals. libretexts.org Only the charged fragments are detected, and their mass-to-charge (m/z) ratios are plotted to create a mass spectrum. chemguide.co.uk

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Notes |

| 152 | [C₁₀H₁₆O]⁺· | Molecular Ion (M⁺·) |

| 137 | [C₉H₁₃O]⁺ | Loss of a methyl radical (·CH₃) |

| 93 | [C₇H₉]⁺ | Fragment resulting from cleavage and rearrangement of the dienyl chain |

| 71 | [C₄H₇O]⁺ | Fragment containing the epoxide ring after side-chain cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl cation, a common stable fragment |

This table is based on general fragmentation principles and data from related compounds. The relative intensities would depend on the stability of the formed ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. chemspider.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. wordpress.com Analysis of both ¹H and ¹³C NMR spectra is essential for the unambiguous structural assignment of this compound. github.io

Although specific, fully assigned experimental spectra for this compound are not detailed in readily available literature, the chemical shifts can be predicted based on its functional groups (epoxide, trans-disubstituted double bond, vinyl group, and methyl groups). pdx.eduoregonstate.eduorganicchemistrydata.org

¹H NMR: The proton spectrum would show distinct signals for the protons on the double bonds (alkenic protons), the proton on the epoxide ring, the allylic methylene (B1212753) protons, and the various methyl groups. The chemical shifts (δ) are influenced by the electron density around the nucleus. ucl.ac.uk The coupling constants (J-values) between adjacent protons would reveal their connectivity and the geometry of the double bond.

¹³C NMR: The carbon spectrum would show ten distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts of the carbons are highly indicative of their functionalization (e.g., sp² carbons of the alkenes, sp³ carbons of the epoxide, and sp³ carbons of the methyl and methylene groups). np-mrd.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Click to view interactive data table

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity & Coupling |

| 1 | ~116 | ~5.0-5.2 | dd |

| 2 | ~142 | ~6.3-6.5 | dd |

| 3 | ~135 | - | - |

| 4 | ~125 | ~5.5-5.7 | t |

| 5 | ~35 | ~2.3-2.5 | m |

| 6 | ~64 | ~2.9-3.1 | t |

| 7 | ~58 | - | - |

| 8 (CH₃) | ~17 | ~1.7-1.8 | s |

| 9 (CH₃) | ~19 | ~1.2-1.3 | s |

| 10 (CH₃) | ~26 | ~1.3-1.4 | s |

Note: This data is predictive and based on standard chemical shift values for similar structural motifs. Actual experimental values may vary.

Optical Rotation and Circular Dichroism for Stereochemical Assignment

This compound possesses a chiral center at carbon 6 of the oxirane ring, meaning it can exist as two non-superimposable mirror images, or enantiomers ((6R)- and (6S)-Myroxide). nist.govyoutube.com Techniques that utilize polarized light, such as optical rotation and circular dichroism (CD), are essential for determining the absolute configuration of a chiral molecule. wordpress.commdpi.com

Optical Rotation (OR): This technique measures the angle to which a solution of a chiral compound rotates the plane of plane-polarized light. nih.gov Enantiomers rotate light by equal amounts but in opposite directions. nmrdb.org While a powerful tool, assigning absolute configuration based solely on the sign of rotation without a known standard can be unreliable.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govnih.gov This produces a unique spectrum for each enantiomer, which are mirror images of each other. chemrxiv.org The resulting spectrum, particularly when compared with computationally predicted spectra, can provide a more confident assignment of the absolute configuration. mdpi.com The phenomenon of induced circular dichroism can also be used if the molecule is complexed with a chiral entity like a cyclodextrin. nih.gov

While this compound is chiral, specific experimental optical rotation or CD data are not widely published. The determination of its absolute configuration in a natural sample would necessitate these measurements and comparison with either an authentic standard or high-level computational predictions. youtube.com

Computational Chemistry Approaches to Structure Verification

Computational chemistry has become an indispensable tool for validating and refining structures determined by experimental methods. nih.govnih.gov By modeling the molecule and predicting its properties, a direct comparison with experimental data can confirm or challenge a proposed structure. frontiersin.org

Conformational Analysis

This compound is a flexible molecule due to the single bonds in its dienyl side chain. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. ohio-state.edu Using methods like Density Functional Theory (DFT), chemists can calculate the potential energy of the molecule as its bonds are rotated. nih.govresearchgate.netnih.gov This process generates a potential energy surface, where the low-energy "valleys" correspond to stable conformers. ohio-state.edu

Identifying the global minimum energy conformer, as well as other low-energy conformers that exist in equilibrium at room temperature, is crucial. This is because the experimentally observed spectroscopic data is a Boltzmann-weighted average of the properties of all significantly populated conformers. mdpi.com An inaccurate conformational analysis can lead to incorrect predictions of spectroscopic properties. ohio-state.edu

Spectroscopic Data Prediction and Comparison

A primary application of computational chemistry in structure elucidation is the prediction of spectroscopic data for a proposed structure. frontiersin.orgnih.govresearchgate.net

NMR Prediction: DFT methods can accurately calculate the magnetic shielding around each nucleus in a molecule. github.io These shielding values can then be converted into the chemical shifts (¹H and ¹³C) that would be observed in an NMR experiment. nih.gov By calculating the NMR spectra for all low-energy conformers and averaging them based on their predicted populations, a final theoretical spectrum is generated. mdpi.com This theoretical spectrum can be compared directly with the experimental one. A strong match provides powerful evidence for the correctness of the proposed structure. nih.gov In recent years, machine learning models have also emerged as a rapid and accurate alternative for predicting NMR shifts. frontiersin.orgnih.gov

Chiroptical Spectra Prediction: Similarly, computational methods can predict the optical rotation and circular dichroism spectra for a specific enantiomer (e.g., the (R)-enantiomer). youtube.com Comparing the predicted CD spectrum's sign and shape with the experimental spectrum is a reliable method for assigning the absolute configuration of the chiral center. mdpi.com

For this compound, this comparative approach would involve calculating the ¹H and ¹³C NMR spectra and comparing them to experimental data to confirm the connectivity and the (E)-geometry of the double bond. Furthermore, calculating the CD spectrum for the (6R)-Myroxide and comparing it to the experimental CD spectrum would definitively establish the molecule's absolute stereochemistry.

Ecological and Inter Species Interactions of E Myroxide

Role as Semiochemicals

Semiochemicals are essential for communication both within and between species. (E)-Myroxide has been identified as a key player in these chemical dialogues, acting as a pheromone, kairomone, and allomone depending on the ecological context.

Insect Pheromones (e.g., Amblypelta nitida)

This compound, also identified as 3R,5E-β-ocimene epoxide, has been recognized as a significant component of the volatile emissions from the male fruitspotting bug, Amblypelta nitida. nih.gov It is the major volatile compound isolated from aeration samples of male bugs, suggesting a crucial role in their chemical communication. nih.gov Studies using gas chromatography-electroantennography (GC-EAG) have demonstrated that the antennae of both male and female A. nitida adults exhibit a distinct response to this compound. nih.gov While the precise biological function is still under investigation, this evidence strongly indicates that this compound functions as a pheromone, likely involved in behaviors such as aggregation or mating. nih.gov Pheromones are intraspecific signals that can be used to find mates, locate resources, or warn against predators. nih.govnih.gov

Kairomones and Allomones in Host-Plant Location

Beyond intraspecific signaling, this compound functions as an interspecific semiochemical, particularly as a kairomone. A kairomone is a chemical emitted by one species that benefits a receiving species, often by indicating a food source. researchgate.netnih.gov this compound is a component of the floral scent of the African marigold, Tagetes erecta. nih.gov These floral extracts have been reported to be attractive to the cotton bollworm, Helicoverpa armigera, and its parasitoids, indicating that H. armigera uses the compound as a kairomone to locate its host plant. researchgate.net The Pherobase, a database of semiochemicals, also lists this compound as a kairomone for H. armigera. nih.gov

In contrast, an allomone benefits the emitter while having a neutral or negative effect on the receiver. semanticscholar.org While this compound is part of complex volatile blends that can deter some herbivores, specific research demonstrating its singular role as an allomone in host-plant location is not extensively documented.

Plant-Insect Chemical Ecology

The chemical dialogue between plants and insects is a cornerstone of ecological systems, and this compound is an important vocabulary in this language. It influences the behavior of herbivores and modulates interactions that span multiple trophic levels.

Influence on Herbivore Behavior (e.g., Helicoverpa armigera)

The cotton bollworm, Helicoverpa armigera, a highly destructive agricultural pest, is significantly influenced by this compound. nih.gov This compound is one of seven electrophysiologically active components found in the headspace of Tagetes erecta flowers that elicits a strong response from the antennae of female H. armigera. nih.gov In wind-tunnel bioassays, a synthetic blend mimicking the natural floral scent, which included this compound, prompted a significant increase in upwind flight approaches by the moths, a key host-seeking behavior. nih.gov This demonstrates that this compound is a crucial cue that H. armigera uses to locate its food sources. nih.govacs.org Furthermore, exposure to various plant volatiles can induce detoxification enzymes like cytochrome P450 monooxygenases in H. armigera larvae, enhancing their tolerance to insecticides. mdpi.com

Table 1: Behavioral and Electrophysiological Response of Helicoverpa armigera to this compound

| Study Type | Compound Source | Insect Response | Significance | Reference(s) |

| Gas Chromatography-Electroantennography (GC-EAG) | Tagetes erecta floral headspace | Significant EAG response from female antennae | This compound is detected by the moth's olfactory system. | nih.gov |

| Wind-Tunnel Bioassay | Synthetic blend including this compound | Increased upwind flight approaches | This compound acts as a behavioral attractant for host-seeking. | nih.gov |

| Database Entry | N/A | Listed as a kairomone | Recognized as a chemical cue used by the insect for its benefit. | nih.gov |

Modulation of Tritrophic Interactions (e.g., Parasitoid Attraction)

The influence of this compound extends to the third trophic level by attracting the natural enemies of herbivores. This phenomenon, known as indirect plant defense, is a classic example of tritrophic interaction. nih.govthegoodscentscompany.comacs.org Plants, when damaged by herbivores, release a blend of herbivore-induced plant volatiles (HIPVs) that can act as a distress signal to predators and parasitoids. mdpi.comherts.ac.uknih.gov

Research has shown that the same floral extracts from Tagetes erecta that contain this compound and attract H. armigera also attract its parasitoids. researchgate.net This makes the chemical cue a double-edged sword; while it helps the herbivore find food, it also exposes it to a higher risk of predation or parasitism. By attracting natural enemies, this compound plays a role in a top-down control system that can help regulate herbivore populations, which is of significant interest for developing sustainable pest management strategies.

Microbiological Interactions (e.g., effects on microorganisms in the environment)

The interactions of this compound with microorganisms in the environment, such as soil bacteria and fungi, are a less-explored area of its ecological profile. Terpenes and their derivatives are known to be part of the complex chemical interplay within microbial communities. nih.gov Microorganisms can utilize these compounds as a source of carbon and energy, and many possess the enzymatic machinery to transform or degrade them. nih.govacs.org This microbial transformation is a key process in the environmental fate of many plant-derived volatile compounds.

While some terpene epoxides have demonstrated antimicrobial or antifungal properties, specific studies detailing the direct effects of this compound on environmental microbial populations are limited. nih.gov The potential for this compound to inhibit or support the growth of specific microorganisms, or to be biodegraded by them, remains an area requiring further investigation to fully understand its ecological footprint. nih.govnih.gov

Synthetic Chemistry and Analogue Development

Total Synthesis Strategies

The synthesis of (E)-Myroxide, also known as (E)-epoxyocimene, is centered around the stereoselective epoxidation of the corresponding acyclic monoterpene, (E)-β-ocimene. Total synthesis strategies primarily focus on the efficient and controlled introduction of the epoxide ring.

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound (I) guides the synthetic plan by disconnecting the target molecule into simpler, readily available starting materials. The primary disconnection occurs at the C-O bonds of the epoxide ring, leading back to the precursor alkene, (E)-β-ocimene (II). This disconnection is based on the well-established epoxidation reactions of alkenes.

Further disconnection of (E)-β-ocimene (II) can be envisioned through a Wittig-type reaction or other C-C bond-forming strategies, breaking the molecule down into smaller fragments such as isoprenyl phosphonium (B103445) ylides and α,β-unsaturated aldehydes. This approach allows for the construction of the carbon skeleton prior to the key epoxidation step. The general principles of retrosynthesis involve identifying reliable and high-yielding reactions to form the target molecule from simpler precursors. scitepress.orgamazonaws.com

Figure 1: Retrosynthetic Analysis of this compound

Stereoselective Synthetic Methodologies

The key to a successful total synthesis of this compound lies in the stereoselective epoxidation of the trisubstituted double bond in (E)-β-ocimene. Various methods can be employed to achieve this transformation with high stereocontrol.

Substrate-Controlled Epoxidation: The inherent stereochemistry of the starting alkene can direct the approach of the oxidizing agent. However, for an acyclic system like (E)-β-ocimene, this control might be limited.

Reagent-Controlled Epoxidation: The use of chiral epoxidation reagents can induce high levels of stereoselectivity. The Sharpless asymmetric epoxidation, while typically used for allylic alcohols, has been adapted for other alkenes. More relevant for unfunctionalized alkenes is the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as the catalyst.

Directed Epoxidation: The introduction of a directing group, such as a hydroxyl group, can control the stereochemical outcome of the epoxidation. This would require additional steps to install and subsequently remove the directing group.

A common method for the epoxidation of terpenes is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). While effective, this method often results in a mixture of diastereomers if the substrate is chiral and lacks strong directing groups.

Derivatization and Chemical Modification

The synthesis of this compound analogues is crucial for exploring its biological activities and establishing structure-activity relationships (SAR).

Synthesis of Analogues with Modified Bioactivity

The modification of the this compound scaffold can lead to analogues with altered or enhanced biological properties. Key areas for modification include the epoxide ring and the diene side chain.

Epoxide Ring Opening: The epoxide is a versatile functional group that can be opened by a variety of nucleophiles to introduce new functionalities. researchgate.net For instance, reaction with amines, thiols, or alcohols would yield amino-, thio-, or alkoxy-derivatives, respectively.

Diene Chain Modification: The conjugated diene system can be modified through reactions such as Diels-Alder cycloadditions to introduce cyclic structures. Selective hydrogenation of one of the double bonds would also lead to new analogues.

The synthesis of such analogues allows for the systematic exploration of the chemical space around the this compound core.

Structure-Activity Relationship (SAR) Probes

To understand which parts of the this compound molecule are essential for its biological activity, a series of SAR probes can be synthesized. These probes systematically alter specific functionalities of the molecule.

| Modification Site | Type of Modification | Purpose |

| Epoxide | Isosteric replacement (e.g., with a cyclopropane (B1198618) or thiirane (B1199164) ring) | To determine the importance of the oxygen atom and the ring strain. |

| Diene Chain | Alteration of chain length or introduction of bulky substituents | To probe the steric and electronic requirements of the binding pocket. |

| Methyl Groups | Removal or replacement with other alkyl groups | To assess the role of these groups in binding and overall conformation. |

The biological evaluation of these probes can provide valuable insights into the pharmacophore of this compound. General principles of SAR studies highlight the importance of systematic structural modifications to identify key functional groups and their optimal positions for biological activity. mdpi.comnih.gov

Enzymatic and Chemoenzymatic Synthetic Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound and its analogues.

Enzymatic and chemoenzymatic approaches are gaining prominence for the synthesis of epoxides due to their high selectivity and mild reaction conditions. acs.org Lipases and cytochrome P450 monooxygenases are particularly effective for the epoxidation of terpenes. nih.govnih.gov

A chemoenzymatic strategy for the synthesis of this compound would involve the in-situ generation of a peroxy acid catalyzed by a lipase (B570770), which then epoxidizes the (E)-β-ocimene precursor. nih.gov For example, a lipase such as Candida antarctica lipase B (CALB) can catalyze the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. bohrium.comacs.org This peroxy acid then acts as the oxidizing agent for the alkene.

Direct enzymatic epoxidation can be achieved using cytochrome P450 enzymes. These enzymes are known to catalyze the selective epoxidation of various terpene substrates. nih.gov The use of whole-cell biocatalysts containing engineered P450 enzymes can be a cost-effective and efficient method for producing this compound.

The table below summarizes potential enzymatic approaches for the synthesis of terpene epoxides, which could be applied to this compound.

| Enzyme Class | Catalyst Example | Reaction Principle | Advantages |

| Lipase | Candida antarctica Lipase B (Novozym 435) | Chemoenzymatic epoxidation via in-situ peracid formation. nih.govresearchgate.net | High stability, reusability of immobilized enzyme. |

| Cytochrome P450 | P450 BM3 and its mutants | Direct monooxygenation of the double bond. nih.gov | High regio- and stereoselectivity. |

| Fungal Biocatalyst | Lyophilized mycelium of Cladosporium cladosporioides | Chemoenzymatic epoxidation. acs.org | Inexpensive and sustainable catalyst source. |

These biocatalytic methods offer a promising avenue for the environmentally benign and highly selective synthesis of this compound.

Mimicking Natural Biosynthetic Pathways

The natural biosynthesis of linalool (B1675412) oxides is believed to occur through a specific cascade of reactions, and mimicking this pathway offers a bio-inspired strategy for the synthesis of this compound. The likely biosynthetic route commences with the acyclic monoterpene alcohol, linalool. semanticscholar.org The biosynthesis of linalool itself can be achieved enzymatically, for example, through the hydration of β-myrcene by linalool dehydratase-isomerase, which produces (S)-(+)-linalool with high enantiomeric excess. mpg.de

The key steps in the proposed natural pathway from linalool to linalool oxides are: semanticscholar.org

Regioselective Epoxidation: The biosynthesis is thought to initiate with the regioselective epoxidation of the 6,7-double bond of the linalool molecule. This transformation is likely catalyzed by a cytochrome P450 monooxygenase.

Intramolecular Cyclization: The resulting epoxy-alcohol intermediate then undergoes an intramolecular cyclization. The regioselectivity of this cyclization (i.e., whether it forms a five-membered furanoid ring or a six-membered pyranoid ring) is dictated by the stereochemistry of the epoxide and the conformational folding of the molecule, which positions the hydroxyl group for nucleophilic attack on either the C6 or C7 carbon of the epoxide. To form the pyranoid structure of this compound, the hydroxyl group at C3 attacks the C6 of the epoxide.

Synthetic strategies that mimic this natural pathway have been developed. For instance, the chemical synthesis of linalool oxides can be achieved by reacting linalool with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to form the epoxide, which then spontaneously cyclizes. semanticscholar.org While this chemical approach often yields a mixture of furanoid and pyranoid isomers, it validates the proposed biosynthetic mechanism.

The development of a chemoenzymatic approach that combines a highly selective enzymatic epoxidation with a subsequent controlled chemical or enzymatic cyclization represents a promising strategy for the stereoselective synthesis of this compound. The use of engineered enzymes, such as evolved monooxygenases, could provide access to the specific linalool epoxide precursor required to favor the formation of the (E)-pyranoid ring system. nih.gov

The following table outlines the proposed key enzymatic steps that could be mimicked for the synthesis of this compound.

| Step | Transformation | Enzyme Class (Putative) | Key Feature | Reference |

| 1 | β-Myrcene → (S)-(+)-Linalool | Linalool Dehydratase-Isomerase | Enantiospecific hydration | mpg.de |

| 2 | Linalool → 6,7-Epoxylinalool | Cytochrome P450 Monooxygenase | Regioselective epoxidation | semanticscholar.org |

| 3 | 6,7-Epoxylinalool → this compound | (Spontaneous or Enzyme-catalyzed) | Intramolecular cyclization | semanticscholar.org |

By understanding and harnessing these natural biosynthetic principles, chemists can devise more efficient and sustainable synthetic routes to this compound and its analogues.

Advanced Research Perspectives on E Myroxide

Mechanistic Studies at the Molecular Level

Understanding the precise mechanisms through which (E)-Myroxide exerts its effects is crucial for harnessing its full potential. Research in this area is concentrated on its interactions with receptors and its influence on cellular signaling cascades in both plants and insects.

The perception of volatile organic compounds like this compound is primarily mediated by olfactory receptors (ORs), which are part of the large G protein-coupled receptor (GPCR) family. nih.gov While direct studies identifying the specific olfactory receptors that bind to this compound are limited, the principles of ligand-receptor binding in olfaction provide a framework for understanding this interaction. The "lock and key" model, a foundational concept in receptor theory, suggests that the molecular shape and electronic properties of an odorant molecule are critical for its recognition by a specific receptor. wikipedia.org However, the complexity of olfaction often involves a combinatorial response, where a single odorant can bind to multiple receptors with varying affinities, and one receptor can recognize multiple odorants. semanticscholar.org

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing insights into which chemicals are detected by the insect's olfactory system. youtube.comresearchgate.net Studies using EAG have demonstrated that insect antennae exhibit differential responses to various volatile compounds, including those structurally related to this compound, such as other terpenoids. nih.govnih.gov For instance, the parasitoid wasp Microplitis croceipes shows distinct EAG responses to a range of host-related volatiles. nih.gov While specific EAG data for this compound is not extensively reported in the available literature, this technique represents a key experimental approach to identify which insect species are capable of detecting this compound and to what degree. The response would be dependent on the specific olfactory sensory neurons present on the antenna and their corresponding ORs. thegoodscentscompany.com Future research employing EAG coupled with single-sensillum recording could pinpoint the specific olfactory sensilla and neurons that respond to this compound, paving the way for the deorphanization of its corresponding receptors.

In Plants:

Volatile organic compounds (VOCs) are integral to plant communication and defense. oup.comresearchgate.net Plants can release VOCs in response to herbivory or pathogen attack, which can act as signals to neighboring plants or to other parts of the same plant. nih.govnih.govfrontiersin.org These signals can prime or induce defense responses. The perception of these volatiles can trigger a cascade of intracellular events, often involving secondary messengers like calcium ions (Ca²⁺) and the activation of mitogen-activated protein kinase (MAPK) pathways. researchgate.net These signaling cascades can ultimately lead to the upregulation of defense-related genes and the production of defensive compounds. frontiersin.org

While direct evidence for this compound's role in plant signaling is not yet established, its nature as a VOC suggests it could participate in such pathways. For example, the volatile β-cyclocitral has been shown to activate plant defenses while inhibiting growth processes. nih.gov Given that this compound is an oxygenated terpene, it is plausible that it could act as a signaling molecule, potentially influencing pathways regulated by hormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are key players in plant defense against herbivores and pathogens. frontiersin.org

In Insects:

Insects possess a sophisticated innate immune system to defend against pathogens. mdpi.com This system comprises both cellular and humoral responses. nih.gov Cellular responses involve hemocytes in processes like phagocytosis and encapsulation, while humoral responses include the production of antimicrobial peptides (AMPs) and the activation of the prophenoloxidase cascade, leading to melanization. mdpi.comnih.govmdpi.com Key signaling pathways, such as the Toll, Imd, and JAK/STAT pathways, regulate these immune responses. nist.govnih.gov

Some insect pathogens and parasitoids are known to manipulate the host's immune system to their advantage. nih.gov It is conceivable that plant-derived compounds like this compound could also modulate an insect's immune response. For instance, some plant volatiles have been shown to have antimicrobial properties, which could directly impact pathogens within an insect. Alternatively, such compounds could be recognized by the insect's systems, potentially leading to an altered immune status. There is evidence that certain lipids, such as eicosanoids, play a crucial role in mediating insect immune reactions. frontiersin.org As an epoxide, this compound could potentially interact with enzymatic pathways, including epoxide hydrolases, which are involved in the metabolism of signaling molecules and xenobiotics. nih.gov However, specific studies on the effect of this compound on insect cellular response pathways are currently lacking.

Computational Modeling and In Silico Investigations

Computational approaches are becoming increasingly valuable for predicting the biological activity and interactions of molecules like this compound, offering a way to screen for potential functions and guide experimental research.

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations could be employed to model its interaction with olfactory receptors. By simulating the binding of this compound to a homology-modeled structure of an insect or human olfactory receptor, researchers can gain insights into the binding affinity, the specific amino acid residues involved in the interaction, and the conformational changes that occur upon binding. nih.gov This information is critical for understanding the basis of odor perception at the molecular level. While MD simulations have been used to study other ligand-receptor interactions, their specific application to this compound is an area ripe for future investigation.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nist.gov For a series of related compounds, QSAR models can be developed to predict the activity of new, unsynthesized molecules.

A study on a series of 2,2-disubstituted epoxides, which are structurally related to this compound, used 3D-QSAR methods (CoMFA and CoMSIA) to model the enantioselectivity of their enzymatic ring-opening by epoxide hydrolases. nih.gov The models developed showed good predictive power, indicating that steric and electrostatic fields are important determinants of the interaction with the enzyme. nih.gov Although this compound itself was not included in this particular study, the findings suggest that a similar QSAR approach could be successfully applied to predict the biological activities of this compound and its analogs, for example, their potency as odorants or their interaction with metabolic enzymes.

Future Directions in this compound Research

The field of this compound research is poised for significant advancements. A key future direction will be the deorphanization of its specific olfactory receptors in various insect species. This would involve a combination of electrophysiological screening and molecular biology techniques. Identifying these receptors will be a critical step in understanding its role as a semiochemical and could open doors for the development of novel pest management strategies that are highly specific. nih.govmdpi.comfrontiersin.org

Further research is also needed to elucidate the precise role of this compound in plant defense signaling. oup.comresearchgate.net Investigating whether it acts as an endogenous signal, a priming agent, or a direct defense compound will provide a more complete picture of its ecological function. This could involve exposing plants to this compound and monitoring changes in their transcriptome, proteome, and metabolome.

The application of advanced computational tools will undoubtedly accelerate research. The development of robust QSAR models for this compound and related compounds could guide the synthesis of new molecules with enhanced or specific activities. nist.gov Furthermore, large-scale MD simulations of this compound with a variety of biological targets could help to identify new and unexpected biological functions. nih.gov The integration of experimental and computational approaches will be key to unlocking the full scientific and practical potential of this intriguing natural compound.

Exploration of Undiscovered Biological Roles

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of this compound. While broader studies on essential oils containing this compound suggest potential antioxidant and anti-inflammatory properties, research to isolate and characterize the bioactivity of this compound itself is limited. nih.govnih.gov The biological effects of related compounds, such as other monoterpenoids and epoxides, have been investigated, revealing a wide range of activities from insecticidal to antimicrobial. nih.gov This suggests that this compound may possess its own unique pharmacological profile that is yet to be discovered.

Future research should focus on in-vitro and in-vivo studies to elucidate the specific biological targets of this compound. Investigating its potential as an antimicrobial, anti-inflammatory, or neuroprotective agent could unveil novel therapeutic applications. mdpi.com Furthermore, understanding its mechanism of action at the molecular level is crucial for any potential development.

Development of Novel Analytical Platforms for Environmental Monitoring

The environmental fate and presence of this compound are not well-documented. taylorfrancis.comenviresearch.com While general methods for the analysis of volatile organic compounds in environmental matrices exist, there is a need for the development of novel analytical platforms specifically tailored for the sensitive and selective detection of this compound. nih.gov

Current analytical techniques for related compounds, such as other monoterpenes, often involve gas chromatography-mass spectrometry (GC-MS). mdpi.com However, the development of more portable and rapid detection methods would be highly beneficial for real-time environmental monitoring. This could include the design of specific sensors or the application of advanced chromatographic techniques with lower detection limits. mdpi.com Such platforms would enable researchers to study the distribution, persistence, and potential ecological impact of this compound in different environmental compartments.

Q & A

Q. What ethical considerations apply when sharing this compound research data containing proprietary or safety-sensitive information?

- Answer : Balance open science goals with intellectual property rights by using controlled-access repositories (e.g., EMBL-EBI) . For safety data, anonymize protocols while retaining methodological rigor, and comply with GDPR or institutional review boards (IRBs) for sensitive data .

Data Presentation and Publication

Q. How should researchers structure a manuscript reporting novel this compound findings?

- Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) format. Place large datasets (e.g., NMR spectra, dose-response curves) in supplementary materials, with concise summaries in the main text . Use SI Appendix sections for methodological details (e.g., synthetic procedures) to enhance reproducibility .

Q. What criteria distinguish high-quality literature sources for this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.